molecular formula C12H12N4O5 B11945926 ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate CAS No. 199107-81-8

ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate

Cat. No.: B11945926
CAS No.: 199107-81-8
M. Wt: 292.25 g/mol
InChI Key: YXPDXDFSPGZJSL-UHFFFAOYSA-N
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Description

Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a nitro group at the 6-position of the indazole ring and an ethyl ester group attached to the aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate typically involves the following steps:

    Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of Indazole-1-carboxylic Acid: The nitrated indazole is then subjected to carboxylation to form 6-nitroindazole-1-carboxylic acid.

    Amidation: The carboxylic acid is reacted with ethyl glycinate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 6-amino-1H-indazole-1-carboxamide.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 6-nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Research: The compound is used in studies to understand the biological pathways and mechanisms involving indazole derivatives.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indazole moiety can also bind to specific sites on proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-nitroindazole: A simpler analog without the ester and aminoacetic acid moieties.

    Ethyl 6-nitroindazole-1-carboxylate: Lacks the aminoacetic acid moiety.

    6-aminoindazole derivatives: Formed by the reduction of the nitro group.

Uniqueness

Ethyl {[(6-nitro-1H-indazol-1-yl)carbonyl]amino}acetate is unique due to the presence of both the nitro group and the ethyl ester of aminoacetic acid, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

199107-81-8

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

IUPAC Name

ethyl 2-[(6-nitroindazole-1-carbonyl)amino]acetate

InChI

InChI=1S/C12H12N4O5/c1-2-21-11(17)7-13-12(18)15-10-5-9(16(19)20)4-3-8(10)6-14-15/h3-6H,2,7H2,1H3,(H,13,18)

InChI Key

YXPDXDFSPGZJSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

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